molecular formula C21H15N3O B5703783 N-(4-phenyl-2-quinazolinyl)benzamide

N-(4-phenyl-2-quinazolinyl)benzamide

Cat. No. B5703783
M. Wt: 325.4 g/mol
InChI Key: NSFAASDEMCDBNZ-UHFFFAOYSA-N
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Description

N-(4-phenyl-2-quinazolinyl)benzamide, also known as PBQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PBQ belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-phenyl-2-quinazolinyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(4-phenyl-2-quinazolinyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(4-phenyl-2-quinazolinyl)benzamide also inhibits the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
N-(4-phenyl-2-quinazolinyl)benzamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, N-(4-phenyl-2-quinazolinyl)benzamide has been shown to have anti-inflammatory and analgesic effects. N-(4-phenyl-2-quinazolinyl)benzamide has also been shown to have anticonvulsant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-phenyl-2-quinazolinyl)benzamide is its ability to inhibit the growth of cancer cells. N-(4-phenyl-2-quinazolinyl)benzamide has also been shown to have a low toxicity profile, making it a potential candidate for drug development. However, N-(4-phenyl-2-quinazolinyl)benzamide has some limitations for lab experiments. N-(4-phenyl-2-quinazolinyl)benzamide is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, N-(4-phenyl-2-quinazolinyl)benzamide has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(4-phenyl-2-quinazolinyl)benzamide. One potential direction is to investigate the potential of N-(4-phenyl-2-quinazolinyl)benzamide as a treatment for other diseases, such as neurodegenerative disorders. Another direction is to develop more effective methods for administering N-(4-phenyl-2-quinazolinyl)benzamide, such as developing prodrugs or improving its solubility. Additionally, further research is needed to fully understand the mechanism of action of N-(4-phenyl-2-quinazolinyl)benzamide and its potential applications in medicine.
Conclusion:
In conclusion, N-(4-phenyl-2-quinazolinyl)benzamide is a promising compound with potential therapeutic applications. N-(4-phenyl-2-quinazolinyl)benzamide has been shown to have anticancer, anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects. While N-(4-phenyl-2-quinazolinyl)benzamide has some limitations for lab experiments, its low toxicity profile and potential efficacy make it a candidate for drug development. Further research is needed to fully understand the mechanism of action of N-(4-phenyl-2-quinazolinyl)benzamide and its potential applications in medicine.

Synthesis Methods

N-(4-phenyl-2-quinazolinyl)benzamide can be synthesized by the reaction between 4-phenyl-2-aminobenzamide and 2-nitrobenzaldehyde in the presence of a catalyst. The reaction yields N-(4-phenyl-2-quinazolinyl)benzamide as a yellow crystalline solid with a melting point of 252-254°C and a molecular weight of 324.39 g/mol.

Scientific Research Applications

N-(4-phenyl-2-quinazolinyl)benzamide has shown promising results in various scientific research applications. One of the most significant applications of N-(4-phenyl-2-quinazolinyl)benzamide is its ability to inhibit the growth of cancer cells. N-(4-phenyl-2-quinazolinyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(4-phenyl-2-quinazolinyl)benzamide has been shown to inhibit the proliferation of cancer cells by regulating the cell cycle.

properties

IUPAC Name

N-(4-phenylquinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-20(16-11-5-2-6-12-16)24-21-22-18-14-8-7-13-17(18)19(23-21)15-9-3-1-4-10-15/h1-14H,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFAASDEMCDBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenylquinazolin-2-yl)benzamide

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